Distinct Lipophilicity Profile (LogP) Compared to tert-Butylphenyl and Halogenated Analogs
The target compound possesses a distinct lipophilicity profile, which is a critical parameter for predicting absorption, distribution, and protein binding. Its calculated LogP is 2.78 . This value differentiates it from closely related analogs, such as the tert-butylphenyl derivative (estimated LogP of 3.13) and the more polar 2,4-difluorophenyl analog (estimated LogP of 1.96) . The butylphenyl group provides a specific lipophilic balance that is intermediate between these extremes, offering a unique window for optimizing pharmacokinetic properties.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.78 |
| Comparator Or Baseline | 1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid (LogP ~3.13) and 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (LogP ~1.96) |
| Quantified Difference | Target LogP is 0.35 units lower than tert-butyl analog and 0.82 units higher than difluoro analog |
| Conditions | ACD/Labs Percepta prediction |
Why This Matters
Lipophilicity governs passive membrane permeability and off-target binding; selecting the correct analog is essential for achieving target-specific exposure in cell-based assays.
